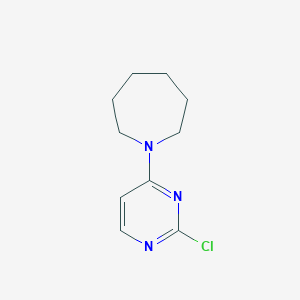

1-(2-Chloropyrimidin-4-yl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-10-12-6-5-9(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYMMSKOKOREMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569619 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141924-04-1 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms in the Formation and Transformation of 1 2 Chloropyrimidin 4 Yl Azepane

Mechanistic Insights into Pyrimidine (B1678525) Ring Formation Pathways

The pyrimidine core is a ubiquitous motif in biochemistry and medicinal chemistry. Its formation can be achieved through both biosynthetic and synthetic organic chemistry routes, each with distinct mechanistic underpinnings.

De Novo Biosynthesis Pathway: In most organisms, the pyrimidine ring is constructed de novo from simple, acyclic precursors before being attached to a ribose-5-phosphate (B1218738) moiety. davuniversity.orgcreative-proteomics.com This energy-intensive pathway involves several key enzymatic steps: davuniversity.orgcreative-proteomics.comumich.edu

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from bicarbonate and the amide group of glutamine, a reaction catalyzed by the cytosolic enzyme carbamoyl phosphate synthetase II (CPS II). davuniversity.orgcreative-proteomics.com

Aspartate Transcarbamoylase (ATCase) Action: Carbamoyl phosphate then reacts with aspartate to form carbamoyl-L-aspartate. The catalytic mechanism involves the nucleophilic attack of the amino group of aspartate on the carbonyl carbon of carbamoyl phosphate, proceeding through a tetrahedral intermediate. umich.edu

Ring Closure (Cyclization): The enzyme dihydroorotase facilitates the intramolecular condensation and cyclization of carbamoyl aspartate to form dihydroorotate (B8406146), with the elimination of a water molecule. davuniversity.orgumich.edu This step establishes the six-membered heterocyclic ring.

Dehydrogenation: Finally, the pyrimidine ring is aromatized through an NAD+-dependent dehydrogenation reaction, catalyzed by dihydroorotate dehydrogenase, to yield orotate. davuniversity.orgumich.edu

Chemical Synthesis Pathways: A cornerstone of synthetic pyrimidine chemistry is the Biginelli reaction , a one-pot, three-component condensation. researchgate.net This method provides a direct route to functionalized dihydropyrimidines, which can be subsequently oxidized to pyrimidines. The generally accepted mechanism proceeds through several key intermediates: researchgate.net

N-Acylimine Formation: An acid catalyst promotes the condensation of an aldehyde and urea (B33335) (or thiourea) to form an N-acylimine intermediate.

Nucleophilic Addition: The enol form of a β-dicarbonyl compound, such as ethyl acetoacetate, acts as a nucleophile, attacking the electrophilic carbon of the N-acylimine.

Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the second nitrogen atom of the urea moiety onto the carbonyl group, followed by dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one ring system. researchgate.net

Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this reaction, which is valued for its efficiency and atom economy. researchgate.netresearchgate.net

Detailed Mechanisms of Azepane Ring Expansion and Cyclization Processes

The seven-membered azepane ring is synthetically more challenging to construct than its five- or six-membered counterparts due to less favorable cyclization kinetics. nih.gov Prominent strategies include ring expansion of smaller rings and direct cyclization of linear precursors.

Ring Expansion of Cyclic Precursors: A powerful modern method involves the photochemical dearomative ring expansion of nitroarenes. manchester.ac.ukresearchgate.net This strategy transforms a readily available six-membered aromatic ring into a seven-membered heterocyclic system in two main steps:

Photochemical Nitrene Formation and Rearrangement: Under blue light irradiation, a nitroarene in the presence of a phosphite (B83602) reagent is converted into a singlet nitrene. This highly reactive intermediate undergoes a skeletal rearrangement, inserting the nitrogen atom into the benzene (B151609) ring to form a 3H-azepine derivative. manchester.ac.ukresearchgate.net

Hydrogenation: The resulting unsaturated azepine ring is then subjected to catalytic hydrogenation (e.g., using Pd/C or PtO₂) to reduce the double bonds and yield the saturated azepane ring. manchester.ac.uk

Another established ring expansion method starts from piperidine (B6355638) derivatives, which can be expanded to azepanes with a high degree of stereoselectivity and regioselectivity. rsc.org

Tandem Amination/Cyclization: Direct construction of the azepine ring can be achieved through transition metal-catalyzed reactions. For instance, a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to azepine derivatives. nih.gov This process involves the initial copper-catalyzed addition of an amine to the allene (B1206475) system, followed by an intramolecular cyclization to form the seven-membered ring. The slow kinetics of forming medium-sized rings remains a challenge, but this catalytic approach offers a direct and effective strategy. nih.gov

| Strategy | Precursor | Key Mechanistic Step | Advantages | Reference |

|---|---|---|---|---|

| Photochemical Ring Expansion | Nitroarenes | Singlet nitrene insertion and skeletal rearrangement | Access to complex azepanes from simple starting materials | manchester.ac.uk, researchgate.net |

| Piperidine Ring Expansion | Substituted Piperidines | Rearrangement of a six-membered ring | High stereoselectivity and regioselectivity | rsc.org |

| Tandem Amination/Cyclization | Functionalized Allenynes | Cu(I)-catalyzed intramolecular cyclization | Direct construction of the seven-membered ring | nih.gov |

Nucleophilic Substitution Reactions Involving the 2-Chloropyrimidine (B141910) Moiety

The formation of the linkage between the azepane and pyrimidine rings in 1-(2-chloropyrimidin-4-yl)azepane is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient due to its two nitrogen atoms, is highly activated towards attack by nucleophiles.

The SNAr Mechanism: The reaction between a nucleophile (azepane) and an activated halo-heterocycle (a dichloropyrimidine, typically 2,4-dichloropyrimidine) proceeds via a two-step addition-elimination mechanism: youtube.com

Nucleophilic Addition: The nitrogen atom of the azepane ring acts as a nucleophile and attacks one of the electrophilic carbon atoms of the dichloropyrimidine ring (typically the more activated C4 position). This addition disrupts the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic tetrahedral intermediate known as a Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion as a leaving group, resulting in the formation of a stable C-N bond and the final substitution product.

The high reactivity of 2-chloropyrimidines towards nucleophilic attack means that such amination reactions often proceed efficiently without the need for precious metal catalysts. researchgate.net

Regioselectivity: In substrates like 2,4-dichloropyrimidine (B19661), the two chlorine atoms exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer complex formed during attack at C4. Quantum mechanical analyses on similar systems confirm that the energy barrier for attack at C4 can be lower than at C2, directing the nucleophile to the C4 position. wuxiapptec.com This selective reactivity allows for the stepwise functionalization of the pyrimidine ring.

| Position | Relative Reactivity toward Nucleophiles | Reason for Reactivity | Reference |

|---|---|---|---|

| C4/C6 | High | Effective stabilization of the anionic intermediate by adjacent and para nitrogen atoms. | wuxiapptec.com |

| C2 | Moderate | Stabilization by two adjacent nitrogen atoms. | wuxiapptec.com |

| C5 | Low | Not directly activated by ring nitrogen atoms; less electrophilic. |

Investigating the Stability and Reactivity of the this compound Linkage

The covalent bond connecting the azepane nitrogen to the C4 carbon of the pyrimidine ring is robust. Formed via an irreversible SNAr reaction, this C-N linkage is generally stable under a wide range of chemical conditions and is not prone to cleavage.

The primary site of reactivity in the this compound molecule is the remaining chlorine atom at the C2 position. This C2-Cl bond retains significant electrophilic character due to activation by the adjacent ring nitrogens. Consequently, the chlorine atom can be readily displaced by a second nucleophile in a subsequent SNAr reaction. lookchem.comrsc.org

This inherent reactivity makes this compound a valuable synthetic intermediate. It can serve as a scaffold for the creation of diverse polysubstituted pyrimidines. A wide array of nucleophiles, including primary and secondary amines, alkoxides (from alcohols), and thiolates (from thiols), can be used to displace the C2 chlorine, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. The lability of substituents on the pyrimidine ring is a well-documented phenomenon, enabling a broad scope of chemical transformations. rsc.org

Conformational Analysis and Stereochemical Considerations of Azepane Systems in 1 2 Chloropyrimidin 4 Yl Azepane

Intrinsic Flexibility and Conformational Preferences of Azepane Rings

The seven-membered azepane ring is characterized by a high degree of flexibility, leading to a complex potential energy surface with multiple low-energy conformations. Unlike the simple two-conformer equilibrium of cyclohexane, azepane and its parent carbocycle, cycloheptane, can adopt several energetically accessible forms, primarily falling into chair and boat families. slideshare.net The preferred conformations are typically twist-chair forms, which minimize unfavorable transannular interactions (steric strain across the ring). slideshare.net

Computational modeling and NMR spectroscopy are key tools for investigating these conformations. rsc.orgrsc.org For the unsubstituted azepane ring, several twist-chair and twist-boat conformations are closely spaced in energy, readily interconverting at room temperature. This dynamic equilibrium means that, in solution, the azepane ring does not exist as a single static structure but as a collection of rapidly interconverting conformers. The presence of the nitrogen atom introduces additional complexity compared to cycloheptane, influencing bond lengths, angles, and the energy barriers for ring inversion.

| Conformer Family | General Characteristics | Relative Energy |

|---|---|---|

| Twist-Chair (TC) | Generally the most stable conformations, minimizing both torsional and transannular strain. Multiple TC forms exist. | Lowest |

| Chair (C) | A higher energy conformation often serving as a transition state between twist-chair forms. | Intermediate |

| Twist-Boat (TB) | A family of conformations that are typically higher in energy than the twist-chair forms but can be stabilized by substituents. | Intermediate to High |

| Boat (B) | Generally the least stable conformations due to significant transannular and eclipsing interactions. | Highest |

Impact of Substituents on Azepane Conformations (e.g., Fluorination Effects)

The attachment of substituents to the azepane ring, such as the 2-chloropyrimidin-4-yl group at the nitrogen atom in 1-(2-chloropyrimidin-4-yl)azepane, significantly influences the conformational equilibrium. The bulky pyrimidinyl group will have its own steric demands, favoring conformations that place it in a pseudo-equatorial position to minimize steric clashes with the azepane ring hydrogens.

Fluorination is a particularly powerful tool for modulating the conformational preferences of N-heterocycles. researchgate.net Introducing a fluorine atom onto the azepane ring can dramatically shift the conformational equilibrium, effectively "locking" the flexible ring into a single, dominant conformation. rsc.orgrsc.org This effect is highly dependent on the stereochemistry of the fluorine atom and its interaction with other substituents. rsc.orgresearchgate.net

Research has shown that a single, diastereospecifically installed fluorine atom can bias the azepane ring toward one major conformation. rsc.orgnih.gov This is due to stereoelectronic effects, such as the gauche effect, where the electronegative fluorine prefers to be positioned gauche (a 60° dihedral angle) to an adjacent electronegative atom or electron-donating group. rsc.org If the conformational preference induced by the fluorine atom acts in synergy with the preferences of other existing substituents, a single ring conformation can be strongly reinforced. rsc.orgresearchgate.net Conversely, if the fluorine's preference competes with that of other groups, the conformational biasing effect is reduced. rsc.org

| Condition | Effect on Conformational Equilibrium | Underlying Principle |

|---|---|---|

| Non-fluorinated azepane with other substituents | Exhibits considerable conformational disorder due to competing steric and electronic preferences of substituents. researchgate.net | Multiple low-energy conformations are accessible and interconvert rapidly. |

| Monofluorinated azepane (synergistic) | Biases the ring toward a single, dominant conformation. rsc.org | The fluorine gauche effect acts in concert with the steric/electronic preferences of other substituents. rsc.org |

| Monofluorinated azepane (competing) | Results in reduced conformational bias; multiple conformations may still be populated. rsc.org | The fluorine-induced preference is opposed by the preferences of other substituents, leading to a complex equilibrium. rsc.org |

Conformational Dynamics in Relation to Ligand-Receptor Interactions

The conformational flexibility of the azepane ring is a critical factor in its interaction with biological receptors. rsc.org Ligand-receptor binding is not a simple lock-and-key process; it often involves an "induced-fit" mechanism where both the ligand and the receptor may undergo conformational changes to achieve optimal binding. rsc.orgnih.gov The bioactive conformation—the specific 3D shape the ligand adopts when bound to its target—may be a minor, higher-energy component of the conformational ensemble in solution.

The energy penalty required for the molecule to adopt this bioactive conformation must be overcome by the favorable energy of binding. By pre-organizing a molecule into its bioactive conformation, for example through strategic fluorination, one can reduce the entropic penalty of binding, potentially leading to higher affinity and specificity. rsc.org Understanding the conformational dynamics of this compound and its derivatives is thus essential for rational drug design. Studies on other ligand-receptor systems have shown that subtle changes in ligand conformation can lead to significant differences in biological efficacy, a phenomenon known as allosteric communication. nih.gov

Principles of Stereochemical Control in the Synthesis of this compound Derivatives

Developing synthetic methods that provide precise control over the stereochemistry of substituents on the azepane ring is crucial for exploring structure-activity relationships. The synthesis of polysubstituted azepanes with defined stereocenters is a significant chemical challenge. nih.gov General strategies often involve either building the ring from chiral precursors or introducing stereocenters onto a pre-formed ring in a controlled manner.

Several key strategies have been developed for the stereoselective synthesis of azepane derivatives:

Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from an acyclic diene precursor. mdpi.com

Ring Expansion: Stereoselective ring expansion of smaller, more easily controlled rings like piperidines can produce diastereomerically pure azepanes. rsc.orgrsc.org This can be achieved, for example, through palladium-catalyzed rearrangements of allylic amines. rsc.org

Asymmetric Lithiation-Conjugate Addition: This sequence can be used to create highly enantioenriched substituted azepanes from acyclic starting materials. nih.gov

Tethered Aminohydroxylation: An osmium-catalyzed reaction can form a new C-N bond with complete regio- and stereocontrol, which is particularly useful for synthesizing heavily hydroxylated azepanes. nih.govacs.org

Reductive Amination: Intramolecular reductive amination is a common final step to close the azepane ring, though selectivity can sometimes be an issue without a tethering strategy. nih.govacs.org

These methods allow chemists to synthesize specific enantiomers and diastereomers of azepane derivatives, enabling the systematic investigation of how the 3D arrangement of atoms affects biological activity. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of 1 2 Chloropyrimidin 4 Yl Azepane

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-(2-chloropyrimidin-4-yl)azepane, DFT studies are instrumental in determining its most stable three-dimensional conformation and understanding its electronic properties, which are crucial for its reactivity and interaction with biological targets.

The azepane ring, a seven-membered saturated heterocycle, can adopt several conformations, such as the chair, boat, and twist-chair forms. nih.gov DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the relative energies of these conformers. For azepane derivatives, the twist-chair conformation is often found to be the most stable. nih.gov The substitution of the 2-chloropyrimidin-4-yl group at the nitrogen atom of the azepane ring can influence the conformational preference due to steric and electronic effects.

DFT calculations also provide insights into the electronic structure of the molecule. Key parameters that can be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites prone to electrophilic and nucleophilic attack, respectively. This information is vital for understanding potential intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Value | Significance |

| Conformational Energy (Twist-Chair) | 0 kcal/mol (Reference) | Most stable predicted conformation. |

| Conformational Energy (Chair) | +2.5 kcal/mol | Higher energy, less populated conformer. |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Suggests good kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from DFT calculations.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates. nih.gov For this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with various therapeutic targets.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be optimized using methods like DFT as described above. The protein structure is typically obtained from experimental sources like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For example, the nitrogen atoms in the pyrimidine (B1678525) ring of this compound could act as hydrogen bond acceptors, while the chlorophenyl group could engage in hydrophobic interactions. These insights are invaluable for understanding the basis of the compound's potential biological activity and for guiding the design of more potent analogs.

Table 2: Hypothetical Molecular Docking Results of this compound against a Kinase Target

| Parameter | Value | Details |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding energy. |

| Hydrogen Bonds | 2 | With backbone atoms of key active site residues. |

| Hydrophobic Interactions | 5 | Involving the chloropyrimidine and azepane rings. |

| Interacting Residues | Leu23, Val31, Ala45, Lys67, Asp143 | Key amino acids in the binding pocket. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex and analyze the conformational changes that may occur upon binding. nih.gov

In a typical MD simulation of the this compound-protein complex obtained from docking, the system is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. The simulation is typically run for nanoseconds or even microseconds.

Analysis of the MD trajectory can provide valuable information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in the predicted pose. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the evolution of intermolecular interactions, such as hydrogen bonds, can be tracked throughout the simulation to understand their persistence.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound-Protein Complex

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | A standard simulation length for assessing stability. |

| Ligand RMSD | Stable around 1.5 Å | Indicates the ligand remains stably bound. |

| Protein RMSD | Stable around 2.0 Å | Shows the overall protein structure is maintained. |

| Persistent Hydrogen Bonds | 1 | A key hydrogen bond is maintained throughout the simulation. |

| Conformational Changes | Minor loop fluctuations | The binding site remains largely intact. |

Note: The data in this table is hypothetical and illustrative.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are not only useful for understanding the properties of stable molecules but also for investigating the mechanisms of chemical reactions. These calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along the reaction pathway. This information is crucial for understanding how a molecule like this compound is formed and for optimizing its synthesis.

Furthermore, these calculations can explore alternative reaction pathways and potential side reactions, providing a deeper understanding of the reaction mechanism. For instance, the calculations could investigate the possibility of reaction at different positions on the pyrimidine ring or the influence of a catalyst on the reaction barrier.

Table 4: Hypothetical Quantum Chemical Calculation Results for the Synthesis of this compound

| Parameter | Energy (kcal/mol) | Interpretation |

| Reactants | 0 (Reference) | Starting energy of the system. |

| Transition State | +15.2 | The energy barrier for the reaction to occur. |

| Products | -25.8 | The reaction is predicted to be exothermic. |

Note: The data in this table is hypothetical and for illustrative purposes.

In silico Prediction Models for Biological Activity (e.g., Machine Learning Approaches for Antitubercular Activity)

In recent years, machine learning (ML) and other in silico prediction models have become increasingly important in drug discovery for predicting the biological activity of compounds. nih.gov These models are trained on large datasets of compounds with known activities and can then be used to predict the activity of new, untested compounds.

For this compound, its potential as an antitubercular agent could be assessed using such models. nih.govresearchgate.net Researchers have developed quantitative structure-activity relationship (QSAR) models and more complex machine learning algorithms (e.g., random forests, support vector machines) that are trained on datasets of compounds tested against Mycobacterium tuberculosis. These models use molecular descriptors, which are numerical representations of the chemical structure, to learn the relationship between the structure and the antitubercular activity.

To predict the activity of this compound, its molecular descriptors would be calculated and fed into the trained model. The model would then output a prediction of its activity, which could be a binary classification (active/inactive) or a continuous value (e.g., predicted minimum inhibitory concentration). These predictions can help prioritize compounds for synthesis and experimental testing.

Table 5: Hypothetical In Silico Prediction of Antitubercular Activity for this compound

| Model | Prediction | Confidence |

| Random Forest Classifier | Active | 85% |

| Support Vector Machine | Active | 82% |

| QSAR Model (pMIC) | 5.8 | A moderately potent predicted activity. |

Note: The data in this table is hypothetical and for illustrative purposes.

In Vitro Biological Activity and Mechanistic Pathways of 1 2 Chloropyrimidin 4 Yl Azepane and Analogues

Enzyme Inhibition Studies and Mechanism of Action

The biological effects of pyrimidine (B1678525) derivatives are often mediated through the specific inhibition of key enzymes involved in various pathological pathways.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process, catalyzing the synthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation and in pathological conditions like cancer. nih.govmdpi.com Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

The pyrimidine nucleus has been identified as a promising scaffold for developing potent and selective COX-2 inhibitors. nih.govnih.gov Studies on various pyrimidine derivatives have demonstrated their ability to selectively target the COX-2 isoform. For instance, certain newly synthesized pyrimidine derivatives, L1 and L2, have shown high selectivity for COX-2, with inhibitory potency comparable to the established anti-inflammatory drug meloxicam (B1676189) and superior to piroxicam. nih.govmdpi.comnih.gov The data suggests that these compounds have a higher affinity for the COX-2 isoform than for COX-1, highlighting the potential of the pyrimidine framework in designing next-generation anti-inflammatory agents. nih.govmdpi.com

Further research into pyrimidine-based structures, such as N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide (B165840) and 1-phenylpyrazolo[3,4-d]pyrimidines, has reinforced their potential as selective COX-2 inhibitors. nih.govnih.gov The structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrimidine ring is crucial for achieving high selectivity and potency. nih.gov

Table 1: COX Inhibition by Pyrimidine Analogues

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity for COX-2 over COX-1; potency comparable to meloxicam. | nih.govmdpi.comnih.gov |

| N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide | COX-2 | Inhibited COX-2 with IC50 values in the range of 0.22–0.67 µM. | nih.gov |

| 1-Phenylpyrazolo[3,4-d]pyrimidines | COX-2 | Showed higher inhibitory potential against COX-2 than COX-1. | nih.gov |

Glutathione (B108866) S-Transferases (GSTs) are a family of enzymes central to cellular detoxification, catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous toxic compounds. journalagent.com Overexpression of GSTs is a known mechanism of drug resistance in cancer cells, making GST inhibitors valuable candidates for circumventing chemoresistance. journalagent.com

Research has demonstrated that pyrimidine derivatives can act as potent inhibitors of the GST enzyme. journalagent.com Specifically, 4-amino-2-chloropyrimidine (B189420), an analogue of the core structure of 1-(2-chloropyrimidin-4-yl)azepane, has shown a strong inhibitory effect on GST in vitro. journalagent.com Kinetic studies revealed that it acts as a non-competitive inhibitor. journalagent.com The position of the chlorine atom on the pyrimidine ring is critical for its inhibitory activity; 4-amino-2-chloropyrimidine exhibits a four-fold higher inhibition effect compared to its isomer, 4-amino-6-chloropyrimidine, underscoring the importance of the substituent's location for effective enzyme binding. journalagent.com

Table 2: GST Inhibition Data for a Pyrimidine Analogue

Interactive Table: Click on headers to sort.

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-amino-2-chloropyrimidine | 0.037 | 0.047 ± 0.0015 | Non-competitive | journalagent.com |

| 4-amino-6-chloropyrimidine | 0.139 | 0.140 | Non-competitive | journalagent.com |

| 4-amino-2,6-dichloropyrimidine | 0.662 | 0.272 ± 0.1764 | Non-competitive | journalagent.com |

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine core is a well-established scaffold for designing potent and selective kinase inhibitors, with several FDA-approved drugs featuring this motif. nih.gov The nitrogen atoms in the pyrimidine ring are adept at forming key hydrogen bonds with the conserved hinge region of the kinase ATP-binding pocket. nih.gov

Analogues based on the pyrimidine scaffold have been shown to inhibit a wide range of kinases:

BRAF and HDAC: In an effort to overcome resistance to BRAF inhibitors (BRAFi), dual inhibitors targeting both BRAF and histone deacetylases (HDACs) have been developed. A series of compounds incorporating a pyrimidine core were designed as dual BRAF/HDAC inhibitors, with compound 14b showing potent enzymatic activity against BRAF, HDAC1, and HDAC6, and effectively suppressing the proliferation of colorectal cancer cells. nih.gov

Aurora Kinases: Pyridinyl-pyrimidine compounds have been identified as dual inhibitors of Aurora A and Aurora B kinases, which are essential for cell division. nih.gov

Janus Kinase (JAK): Aminopyrimidine analogues have been profiled against a panel of kinases and have shown inhibitory activity against targets including JAK2. acs.org

Cyclin-Dependent Kinases (CDK): The 4-(pyrazol-4-yl)-pyrimidine series has been identified and optimized to yield selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle. acs.org

This broad activity demonstrates the utility of the pyrimidine scaffold in developing inhibitors for diverse kinase families, including those specified.

Beyond the well-studied COX and kinase families, pyrimidine derivatives have been investigated for their inhibitory effects on other enzymes relevant to various diseases.

A study on novel thiazolo[3,2-a]pyrimidine and thiadiazolo[3,2-a]pyrimidine derivatives revealed potent inhibitory activity against several metabolic enzymes: researchgate.net

Carbonic Anhydrases (CA): These enzymes are involved in processes like glaucoma and epilepsy. The synthesized pyrimidine derivatives showed effective inhibition of human CA isoforms I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease. The pyrimidine derivatives displayed significant inhibition of both AChE and BChE. researchgate.net

α-Glycosidase and Aldose Reductase (AR): These enzymes are implicated in diabetes. The compounds were found to be effective inhibitors of α-glycosidase and aldose reductase. researchgate.net

Furthermore, 2-aminopyrimidine (B69317) derivatives have been identified as potent inhibitors of β-glucuronidase , an enzyme linked to conditions like colon cancer. One derivative exhibited an IC₅₀ value of 2.8 µM, far superior to the standard inhibitor. nih.gov Other pyrimidine analogues have been reported as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. researchgate.net

Table 3: Inhibition of Other Enzymes by Pyrimidine Analogues

| Enzyme Target | Compound Class | Key Finding (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| hCA I | Thiazolo/Thiadiazolo Pyrimidines | 39.16 - 144.62 nM | researchgate.net |

| hCA II | Thiazolo/Thiadiazolo Pyrimidines | 18.21 - 136.35 nM | researchgate.net |

| AChE | Thiazolo/Thiadiazolo Pyrimidines | 33.15 - 52.98 nM | researchgate.net |

| BChE | Thiazolo/Thiadiazolo Pyrimidines | 31.96 - 69.57 nM | researchgate.net |

| α-Glycosidase | Thiazolo/Thiadiazolo Pyrimidines | 17.37 - 253.88 nM | researchgate.net |

| β-Glucuronidase | 2-Aminopyrimidines | IC₅₀ = 2.8 µM (for compound 24) | nih.gov |

Receptor Modulation and Ligand-Receptor Interaction Mechanisms

In addition to direct enzyme inhibition, pyrimidine analogues can exert their effects by modulating the activity of cellular receptors.

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play a crucial role in signal transduction. nih.gov GPR119 is a GPCR expressed predominantly in pancreatic β-cells and gastrointestinal enteroendocrine cells, making it a highly attractive target for the treatment of type 2 diabetes and obesity. nih.govfrontiersin.org Activation of GPR119 by an agonist leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.govnih.gov

The pyrimidine structure is a key feature in many potent and orally active GPR119 agonists. nih.gov Structure-activity relationship (SAR) studies have shown that synthetic GPR119 agonists generally consist of a central core, a head motif, and a lipophilic tail, with the pyrimidine ring often serving as the central core. frontiersin.org For example, the fused-pyrimidine derivative 16b (2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide) was identified as an extremely potent GPR119 agonist. nih.gov Similarly, pyrimidinylpiperidinyloxypyridone analogues have been developed as GPR119 modulators. google.comresearchgate.net These findings firmly establish the pyrimidine scaffold as a privileged structure for the design of novel GPR119 agonists for potential therapeutic use in metabolic disorders. nih.govnih.gov

Ligand-Gated Ion Channel Modulation (e.g., GABA-A Receptors)

Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission in the nervous system. nih.gov The gamma-aminobutyric acid type A (GABA-A) receptor, a member of the Cys-loop family of LGICs, is a pentameric protein that forms a chloride-permeable channel. nih.govnih.gov The binding of the neurotransmitter GABA to its receptor triggers the opening of this channel, leading to neuronal hyperpolarization and inhibition of signal transmission. nih.gov

The GABA-A receptor is a well-established target for various therapeutic agents, and its modulation can produce anxiolytic, sedative, and anticonvulsant effects. nih.gov The receptor's structure, typically a pentamer of α, β, and γ subunits, offers multiple binding sites for different ligands. nih.gov The primary neurotransmitter, GABA, binds at the interface of the α and β subunits, while other modulators, such as benzodiazepines, bind to a distinct site at the interface of the α and γ subunits. nih.gov The existence of another "benzodiazepine binding site" at the α+/β− interface has also been identified. nih.gov

Derivatives of pyrimidine have been investigated for their potential to modulate GABA-A receptors. While direct studies on this compound's activity at GABA-A receptors are not extensively detailed in the provided context, the broader class of pyrimidine-containing compounds has shown interaction with these receptors. The structural features of these compounds, including the pyrimidine core, are thought to play a role in their binding affinity and modulatory effects. The specific interactions and the resulting functional changes in the GABA-A receptor activity would depend on the precise chemical structure of the analogue . The study of such interactions is critical for understanding the potential neurological effects of this class of compounds. The pathophysiology of several neurological disorders, including Parkinson's disease, Huntington's disease, and certain forms of autism, involves documented alterations in GABA-A and glycine (B1666218) receptor signaling. nih.gov

Nuclear Receptor and Transcription Factor Pathway Modulation (e.g., NF-κB, AP-1, Gli)

Nuclear receptors are a family of ligand-activated transcription factors that regulate a wide array of physiological processes. nih.gov These receptors, upon binding to their specific ligands, can translocate to the nucleus, form dimers, and bind to response elements on DNA to modulate the transcription of target genes. nih.govnih.gov This modulation can either activate or repress gene expression, depending on the receptor, the ligand, and the cellular context.

The Hedgehog-Gli (Hh-Gli) signaling pathway is a critical regulator of embryonic development and tissue homeostasis in adults. nih.gov Aberrant activation of this pathway has been implicated in the development and progression of several types of cancer. nih.gov The Gli family of zinc-finger transcription factors are the ultimate effectors of the Hh pathway. In the absence of a Hedgehog signal, Gli proteins are processed into repressor forms. Upon pathway activation, full-length Gli proteins accumulate in the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

While specific data on the direct modulation of the Hh-Gli pathway by this compound is not available in the provided search results, the general principle of small molecules inhibiting this pathway has been established as a promising anticancer strategy. nih.gov Such inhibitors can target different components of the pathway, including the Smoothened (Smo) receptor or the Gli proteins themselves.

The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are key transcription factors that play a central role in regulating inflammatory responses, immune function, and cell survival. The activation of these pathways leads to the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The modulation of NF-κB and AP-1 signaling is a major focus in the development of anti-inflammatory drugs. Lipopolysaccharide (LPS) is known to rapidly modify adenosine receptor transcripts in macrophages, a process that can involve the NF-κB pathway in the induction of the A2A adenosine receptor. rndsystems.com

Adenosine Receptor Agonism and Biased Signaling

Adenosine receptors are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. nih.gov There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating a diverse range of physiological functions, including cardiovascular activity, neurotransmission, and inflammation. nih.gov

Adenosine receptor agonists are compounds that bind to and activate these receptors, mimicking the effects of adenosine. nih.gov The development of selective agonists for different adenosine receptor subtypes is an active area of research for the treatment of various diseases, including pain, inflammation, and cancer. nih.gov For instance, antagonism of the A2A adenosine receptor is being explored as a potential treatment for Parkinson's disease. nih.gov

The concept of biased signaling, or functional selectivity, has emerged as an important consideration in drug development. This refers to the ability of a ligand to preferentially activate certain signaling pathways downstream of a receptor while having little or no effect on others. This can lead to the development of drugs with more specific therapeutic effects and fewer side effects.

While direct evidence of this compound acting as an adenosine receptor agonist is not provided, the pyrimidine scaffold is a common feature in many adenosine receptor modulators. nih.gov For example, ZM 241385 is a potent and highly selective A2A adenosine antagonist. rndsystems.com The specific substitutions on the pyrimidine ring and the nature of the attached side chains would determine the affinity and efficacy of a compound at the different adenosine receptor subtypes, as well as its potential for biased signaling.

Cellular Pathway Modulation Studies (e.g., Anti-inflammatory, Antiproliferative Mechanisms)

The in vitro evaluation of this compound and its analogues has revealed their potential to modulate cellular pathways associated with inflammation and cell proliferation. Pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory properties. nih.gov

Studies on various pyrimidine derivatives have demonstrated their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govnih.gov For instance, certain hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated for their in vitro COX-1 and COX-2 inhibition activities, with some compounds showing promising selectivity for COX-2. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may lead to a better safety profile. Molecular docking studies have been employed to understand the basis for this selectivity at the molecular level. nih.gov

The antiproliferative activity of pyrimidine derivatives has also been investigated. The inhibition of cell growth is a key strategy in the development of anticancer agents. The ability of certain pyrimidine compounds to inhibit the growth of cancer cell lines suggests that they may have potential as therapeutic agents in oncology. The mechanisms underlying these antiproliferative effects are likely to be multifactorial and may involve the modulation of various signaling pathways that control cell cycle progression, apoptosis, and angiogenesis.

Structure Activity Relationship Sar Principles and Applications for 1 2 Chloropyrimidin 4 Yl Azepane

Systematic Modification Strategies for Pyrimidine (B1678525) Substituents and Their Effects on Bioactivity

The pyrimidine scaffold is a common feature in many biologically active compounds, and its substitution pattern can significantly impact activity. nih.govnih.gov For 1-(2-chloropyrimidin-4-yl)azepane, the pyrimidine ring offers several positions for modification. The chlorine atom at the 2-position is a key feature, acting as a potential leaving group for covalent bond formation with a biological target or as a key interaction point within a binding pocket. nih.gov

Systematic modifications of the pyrimidine ring in analogous compounds have provided valuable insights into SAR. For instance, in a series of pyrimidin-4-yl-1H-imidazole derivatives, modifications at the 2- and 6-positions of the pyrimidine ring led to significant changes in their antiproliferative activity against melanoma cell lines. nih.gov While direct studies on this compound are limited, we can infer potential SAR trends from related 2,4-substituted pyrimidines.

One common strategy involves replacing the chlorine atom at the 2-position with other functionalities. The introduction of different substituents can modulate the electronic properties and steric bulk of this position, influencing how the molecule interacts with its target. For example, replacing the chloro group with an amino group can introduce a hydrogen bond donor, potentially altering the binding mode. nih.govnih.gov

Substitutions at the 5- and 6-positions of the pyrimidine ring also present opportunities for SAR exploration. Introducing small alkyl or halogen groups at these positions can fine-tune the lipophilicity and electronic distribution of the pyrimidine ring, which can affect cell permeability and target binding affinity. In a study of 2,4-diaminopyrimidine (B92962) derivatives, substitutions at the 5-position with various benzyl (B1604629) groups led to a range of potencies, highlighting the importance of this position for activity.

The following table summarizes hypothetical modifications to the pyrimidine ring of this compound and their potential effects on bioactivity, based on findings from related pyrimidine derivatives.

| Modification Position | Substituent | Potential Effect on Bioactivity | Rationale based on Analogous Compounds |

| 2 | -NH2 | Altered binding mode, potential for new hydrogen bonds | Introduction of a hydrogen bond donor. nih.govnih.gov |

| 2 | -OCH3 | Increased lipophilicity, potential steric hindrance | Modulation of electronic and steric properties. |

| 5 | -F, -Cl, -Br | Increased lipophilicity, altered electronic distribution | Halogen bonding potential, improved membrane permeability. |

| 5 | -CH3 | Increased lipophilicity, potential for hydrophobic interactions | Filling of hydrophobic pockets in the target protein. |

| 6 | -NH2 | Introduction of a hydrogen bond donor | Potential for additional interactions with the target. |

Influence of Azepane Ring Conformation and Substitution Patterns on SAR

The conformational diversity of the azepane ring is often a critical factor for its biological activity. lifechemicals.com Introducing substituents on the azepane ring can restrict its conformational freedom and introduce new interaction points with the target. For example, the synthesis of polysubstituted azepanes has been explored as a strategy to create more rigid and potent analogs of existing drugs. researchgate.netnih.gov

The position and nature of substituents on the azepane ring are critical. Alkyl or aryl groups can be introduced at various positions to probe for hydrophobic pockets in the binding site. Functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, can also be incorporated to form specific interactions with the target protein. The stereochemistry of these substituents is also crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities. rsc.org

The table below outlines potential modifications to the azepane ring and their predicted impact on SAR, drawing from studies on other azepane-containing compounds.

| Modification | Potential Effect on SAR | Rationale from Related Compounds |

| Introduction of a methyl group | Increased lipophilicity, potential for steric interactions | Probing for hydrophobic pockets. |

| Introduction of a hydroxyl group | Increased hydrophilicity, potential for hydrogen bonding | Forming specific interactions with the target. |

| Ring contraction (to piperidine) | Reduced conformational flexibility | May lead to higher affinity and selectivity. acs.org |

| Ring expansion (to azocane) | Increased conformational flexibility | May be detrimental to binding affinity. |

| Introduction of a spirocyclic moiety | Restricted conformation | Can lock the ring into a bioactive conformation. |

These examples underscore the importance of the azepane ring's conformation and substitution pattern in determining the biological activity of this compound.

Role of the Azepane Nitrogen Atom in Ligand-Target Interactions

The nitrogen atom of the azepane ring in this compound is a critical feature for its interaction with biological targets. This nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many ligand-protein complexes. mdpi.com Its basicity can also lead to the formation of a salt bridge with an acidic residue in the binding site, further stabilizing the interaction.

In many azepane-containing drugs, the nitrogen atom is a key pharmacophoric element. nih.govcolab.ws For example, in a series of azepane-based inhibitors, the nitrogen atom was found to be essential for binding to the target enzyme. Docking studies of these compounds revealed that the azepane nitrogen forms a crucial hydrogen bond with a key amino acid residue in the active site.

The role of the azepane nitrogen can be further modulated by its substitution pattern. If the nitrogen is part of a tertiary amine, it can participate in cation-π interactions with aromatic residues in the binding pocket. The pKa of the nitrogen, which influences its protonation state at physiological pH, can also be fine-tuned by the electronic effects of nearby substituents.

The following table summarizes the potential roles of the azepane nitrogen atom in ligand-target interactions.

| Interaction Type | Description | Significance |

| Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom can accept a hydrogen bond from a donor group on the target. | A common and important interaction for stabilizing ligand-protein complexes. mdpi.com |

| Salt Bridge Formation | If protonated, the positively charged nitrogen can form an ionic bond with a negatively charged residue (e.g., aspartate or glutamate) on the target. | A strong interaction that can significantly contribute to binding affinity. |

| Cation-π Interaction | The protonated nitrogen can interact favorably with the electron-rich face of an aromatic amino acid residue (e.g., phenylalanine, tyrosine, or tryptophan). | A non-covalent interaction that can enhance binding affinity and selectivity. |

Understanding the precise role of the azepane nitrogen atom is essential for the rational design of this compound analogs with improved binding affinity and selectivity.

Probing Hydrophobic, Steric, and Hydrogen Bonding Interactions in SAR Analysis

A comprehensive SAR analysis of this compound requires a detailed understanding of the various non-covalent interactions that govern its binding to a biological target. These include hydrophobic interactions, steric effects, and hydrogen bonding. nih.govnih.gov

Hydrophobic interactions are a major driving force for ligand binding. researchgate.net The nonpolar regions of the this compound molecule, such as the azepane ring and parts of the pyrimidine ring, can interact favorably with hydrophobic pockets in the target protein. The strength of these interactions can be modulated by introducing or removing hydrophobic groups. For example, adding alkyl chains to the azepane ring could enhance binding if there is a corresponding hydrophobic pocket in the target.

Steric interactions refer to the spatial arrangement of atoms and how it affects the fit of the molecule into the binding site. nih.gov Bulky substituents can either improve binding by filling a large pocket or hinder binding by clashing with the protein. Therefore, the size and shape of substituents on both the pyrimidine and azepane rings must be carefully considered. Quantitative structure-activity relationship (QSAR) studies often use steric parameters to correlate molecular structure with biological activity. tsijournals.com

Hydrogen bonding is a highly specific interaction that plays a crucial role in molecular recognition. figshare.comacs.org The nitrogen atoms in the pyrimidine ring and the azepane nitrogen can act as hydrogen bond acceptors, while an appropriately placed substituent could introduce a hydrogen bond donor. The chlorine atom on the pyrimidine ring can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

The interplay of these interactions is summarized in the table below.

| Interaction Type | Key Molecular Features | Impact on SAR |

| Hydrophobic | Azepane ring, hydrocarbon substituents | Drives binding to nonpolar pockets in the target. |

| Steric | Size and shape of substituents on both rings | Determines the complementarity of the ligand to the binding site. |

| Hydrogen Bonding | Pyrimidine nitrogens, azepane nitrogen, potential substituents | Provides specificity and contributes to binding affinity. |

| Halogen Bonding | Chlorine atom on the pyrimidine ring | Can form specific interactions with electron-rich atoms in the target. |

A thorough analysis of these interactions is essential for the successful optimization of this compound as a therapeutic agent.

Pharmacophore Elucidation and Optimization for this compound

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. mdpi.comebi.ac.uk For this compound, elucidating its pharmacophore would provide a blueprint for designing new, potentially more potent analogs. nih.govresearchgate.net

The first step in pharmacophore elucidation is to identify a set of active and inactive molecules that are structurally related to this compound. By comparing the 3D structures of these molecules, common chemical features that are essential for activity can be identified. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound, a likely pharmacophore model would include:

A hydrogen bond acceptor feature corresponding to one or both of the pyrimidine nitrogen atoms.

A hydrophobic feature representing the azepane ring.

A potential hydrogen bond acceptor feature for the azepane nitrogen.

A feature representing the chlorine atom, which could be a halogen bond donor or a hydrophobic feature.

Once a pharmacophore model is developed, it can be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov The model can also guide the optimization of this compound by suggesting where to add or modify functional groups to better match the pharmacophoric features.

The table below illustrates a hypothetical pharmacophore model for this compound and its application in optimization.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Optimization Strategy |

| Hydrogen Bond Acceptor 1 | Pyrimidine Nitrogen (N1) | Maintain this feature as it is likely crucial for hinge binding in kinases. |

| Hydrogen Bond Acceptor 2 | Pyrimidine Nitrogen (N3) | Explore substitutions at adjacent positions to modulate basicity. |

| Hydrophobic Region | Azepane Ring | Introduce substituents to enhance hydrophobic interactions with the target. |

| Halogen Bond Donor/Hydrophobic | 2-Chloro substituent | Replace with other halogens or small hydrophobic groups to probe the binding pocket. |

By iteratively refining the pharmacophore model based on the activity of newly synthesized compounds, a more accurate and predictive model can be developed, accelerating the discovery of novel and improved therapeutic agents based on the this compound scaffold.

Advanced Research Directions and Future Prospects for 1 2 Chloropyrimidin 4 Yl Azepane Research

Rational Design of Novel Analogues based on Integrated SAR and Computational Insights

The rational design of novel analogues of 1-(2-Chloropyrimidin-4-yl)azepane is a key area of research, driven by an iterative process of synthesizing and testing new compounds to establish a clear structure-activity relationship (SAR). SAR studies on related 2,4-disubstituted pyrimidine (B1678525) derivatives have shown that the biological activity is highly sensitive to the nature of the substituents at both the C-2 and C-4 positions of the pyrimidine ring. nih.gov

For analogues of this compound, modifications can be systematically introduced to probe the impact on biological activity. Key areas for modification include:

The Azepane Ring: Altering the size of the seven-membered azepane ring to a six-membered piperidine (B6355638) or a five-membered pyrrolidine (B122466) can significantly impact the conformational flexibility and, consequently, the binding affinity to a biological target. researchgate.net Introducing substituents on the azepane ring can also provide additional interaction points with a target protein.

The C-2 Position: The chlorine atom at the C-2 position is a crucial reactive handle for further functionalization. Replacing the chlorine with different amines, alkyl, or aryl groups can modulate the electronic properties and steric bulk of the molecule, influencing its target engagement. nih.gov

Linker Modifications: The direct linkage between the pyrimidine and azepane moieties can be altered by introducing linker atoms or groups to optimize the spatial orientation of the two fragments.

Computational modeling and docking studies are invaluable tools in this process, providing insights into the putative binding modes of these analogues within the active site of a target protein. This allows for the pre-screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted affinity and desired pharmacological properties.

Table 1: Potential Modifications for SAR Studies of this compound Analogues

| Modification Site | Example Modifications | Rationale |

| Azepane Ring | Substitution with piperidine, pyrrolidine | Alter conformational flexibility and size |

| Addition of hydroxyl, methyl, or other functional groups | Introduce new interaction points | |

| C-2 Position | Replacement of Chlorine with various amines, alkyl, or aryl groups | Modulate electronic and steric properties |

| Linker | Introduction of a carbonyl or methylene (B1212753) bridge | Optimize spatial orientation |

Exploration of New Biological Targets and Pathways for this compound Derivatives

While the broader class of pyrimidine derivatives has been investigated for a range of therapeutic areas, a specific and highly promising avenue for this compound and its analogues lies in the field of antimalarial drug discovery. Recent studies have identified that a "pyrimidine azepine" chemotype demonstrates potent activity against the malaria-causing parasite Plasmodium falciparum. nih.gov

The molecular target of this pyrimidine azepine has been identified as the cytochrome bc1 complex (complex III) in the parasite's mitochondria. nih.gov This complex is a crucial component of the electron transport chain, and its inhibition disrupts the parasite's energy production, leading to its death. nih.gov This finding is particularly significant as the cytochrome bc1 complex is a validated drug target in malaria, with the existing drug atovaquone (B601224) also acting on this target. nih.gov The emergence of atovaquone-resistant strains of Plasmodium highlights the urgent need for new inhibitors that bind to different sites or have a different mechanism of action. nih.gov

Future research will likely focus on:

Optimizing Potency: Fine-tuning the structure of this compound to maximize its inhibitory activity against the Plasmodium cytochrome bc1 complex.

Overcoming Resistance: Designing analogues that are effective against atovaquone-resistant strains of the parasite.

Multistage Activity: Investigating the activity of these compounds against different stages of the parasite's lifecycle, including the liver and transmission stages, to develop a more comprehensive antimalarial therapy. nih.gov

Beyond malaria, the structural motif of this compound warrants investigation against other potential targets, leveraging the known activities of related pyrimidine derivatives. These could include kinases, which are often implicated in cancer, and cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. nih.gov

Integration of Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the drug discovery process, and their application to this compound research holds immense potential. These computational approaches can significantly accelerate the identification of promising lead compounds and optimize their properties.

Chemoinformatics tools can be used to:

Analyze Large Datasets: Process and analyze vast amounts of chemical and biological data from high-throughput screening campaigns.

Predict ADMET Properties: Build predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Virtual Screening: Screen large virtual libraries of compounds against a target protein to identify potential hits for synthesis and biological testing.

Artificial Intelligence , particularly machine learning algorithms, can further enhance these capabilities by:

De Novo Drug Design: Generate novel molecular structures with desired properties, expanding the chemical space around the this compound scaffold.

Optimizing Synthetic Routes: Predict the most efficient and cost-effective synthetic pathways for producing target compounds.

Identifying Novel Targets: Analyze complex biological data to identify new potential biological targets for these compounds.

By integrating these computational approaches, researchers can adopt a more data-driven and efficient strategy for the discovery and development of new drugs based on the this compound scaffold.

Development of Robust and Scalable Synthetic Routes for Analogues

The successful translation of a promising compound from the laboratory to clinical use hinges on the development of a robust and scalable synthetic route. For this compound and its analogues, this involves establishing efficient methods for the synthesis of the key building blocks and their subsequent coupling.

The synthesis of the core structure typically involves the reaction of a suitably substituted 2,4-dichloropyrimidine (B19661) with azepane. A general and scalable approach for the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been reported, which can be adapted for the synthesis of this compound. nih.gov This often involves a nucleophilic aromatic substitution reaction where the amine of the azepane displaces one of the chlorine atoms on the pyrimidine ring. nih.gov

Key considerations for developing a scalable synthesis include:

Starting Material Availability: Utilizing readily available and inexpensive starting materials.

Reaction Efficiency: Optimizing reaction conditions to maximize yields and minimize the formation of byproducts.

Purification: Developing purification methods that are amenable to large-scale production, such as crystallization, rather than relying on chromatographic techniques.

Safety and Environmental Impact: Ensuring the synthesis is safe to perform on a large scale and minimizes the use of hazardous reagents and solvents.

Microwave-assisted synthesis has been shown to be an effective method for accelerating the synthesis of related 2-amino-4-chloro-pyrimidine derivatives, potentially offering a more efficient route for producing analogues of this compound. nih.gov

Potential for Derivatization to Access Diverse Chemical Space in Medicinal Chemistry

The this compound scaffold offers multiple points for derivatization, providing access to a vast and diverse chemical space. This is a crucial aspect of medicinal chemistry, as it allows for the systematic exploration of structure-activity relationships and the fine-tuning of a compound's properties to achieve the desired therapeutic profile.

The primary point of derivatization is the C-2 chlorine atom . This electrophilic site readily undergoes nucleophilic substitution with a wide range of nucleophiles, including:

Amines: Reaction with various primary and secondary amines can introduce a diverse array of functional groups, allowing for the modulation of polarity, basicity, and hydrogen bonding potential.

Thiols: Reaction with thiols can introduce sulfur-containing moieties, which can form different types of interactions with biological targets.

Alcohols: Reaction with alcohols can lead to the formation of ether linkages.

Furthermore, the azepane ring can be functionalized prior to its coupling with the pyrimidine core, or through post-synthetic modifications. This allows for the introduction of various substituents that can influence the compound's conformation and interactions with its target.

The ability to easily generate a large library of analogues through these derivatization strategies makes this compound an attractive starting point for drug discovery programs targeting a wide range of diseases. mdpi.com

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-Chloropyrimidin-4-yl)azepane?

The compound is synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 2,4-dichloropyrimidine with azepane in isopropanol (i-PrOH) using DIPEA as a base. Conditions include microwave heating at 120°C for 1 hour or conventional heating at 55–85°C for 4–20 hours. Post-reaction, purification is achieved via flash chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- 1H NMR : Key signals include pyrimidine protons (δ ~8.8–9.2 ppm) and azepane ring protons (δ ~1.5–3.5 ppm). Solvent choice (e.g., DMSO-d6) impacts resolution .

- X-ray crystallography : SHELX software is widely used for structure refinement. For example, SHELXL resolves twinned or high-resolution data, ensuring accurate bond-length/angle measurements .

Q. What are the primary reactivity patterns of the 2-chloropyrimidine group?

The chlorine at position 2 undergoes nucleophilic substitution with amines, alcohols, or thiols. For instance, in urea derivatives, this site reacts with anilines to form bioactive compounds . The 4-position chlorine is less reactive due to electronic effects .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare NMR data (e.g., coupling constants) with crystallographic bond angles to confirm stereochemistry.

- Multi-technique analysis : Use high-resolution mass spectrometry (HRMS) to validate molecular weight and X-ray diffraction for spatial conformation. SHELX refinement can resolve ambiguities in electron density maps .

Q. What strategies mitigate stability issues during long-term storage?

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.

- Low-temperature storage : Keep at –20°C in amber vials to reduce photodegradation.

- Purity monitoring : Regular HPLC analysis ensures degradation products (e.g., hydrolyzed pyrimidine) are detected early .

Q. How do structural modifications influence biological activity in receptor-binding studies?

- Azepane ring modifications : Introducing methyl groups or altering ring size (e.g., piperidine vs. azepane) affects steric interactions with target receptors.

- Pyrimidine substitutions : Replacing chlorine with electron-withdrawing groups (e.g., CF₃) enhances binding affinity in kinase inhibitors. SAR studies on urea derivatives (e.g., compound 14d) demonstrate these effects .

Q. Why do NMR spectra vary between synthetic batches?

- Impurity profiling : Conduct LC-MS to detect byproducts (e.g., di-substituted pyrimidines).

- Deuterated solvent effects : DMSO-d6 vs. CDCl₃ can shift proton signals due to hydrogen bonding .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.